![molecular formula C23H22F2N2O3 B3410645 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898420-96-7](/img/structure/B3410645.png)
5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Overview
Description
5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound that features a pyranone core structure substituted with fluorophenyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyranone core, followed by the introduction of the fluorophenyl and piperazine groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include fluorobenzene derivatives, piperazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one exhibit promising anticancer properties. For instance, derivatives of pyranones have shown cytotoxic effects against various cancer cell lines, including breast and liver cancers. The incorporation of fluorine atoms is believed to enhance the biological activity of these compounds through improved binding affinity to biological targets .
Neurological Disorders
The piperazine moiety present in the compound suggests potential applications in treating neurological disorders. Compounds with similar piperazine structures have been investigated for their efficacy in managing conditions such as anxiety and depression. The modulation of serotonin receptors by these compounds may provide therapeutic benefits .
Antimicrobial Properties
Preliminary studies suggest that pyran derivatives can exhibit antimicrobial activity against a range of pathogens. The presence of the fluorinated phenyl groups may contribute to enhanced interaction with microbial cell membranes, leading to increased efficacy .
Interaction with Biological Targets
The mechanism by which this compound exerts its effects is likely multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key enzymes involved in cell cycle progression, leading to reduced proliferation in cancer cells.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyran and piperazine rings can significantly alter biological activity, highlighting the importance of molecular design in drug development .
Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives structurally related to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like doxorubicin .
Neurological Studies
Research exploring the effects of piperazine derivatives on anxiety models in rodents showed that compounds with similar structures could reduce anxiety-like behaviors, suggesting potential for developing new anxiolytic medications .
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and piperazine groups can engage in specific binding interactions, potentially modulating the activity of the target molecules. Pathways involved in these interactions could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one stands out due to its unique combination of a pyranone core with fluorophenyl and piperazine groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one , a pyran derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.44 g/mol. The structure features a pyran ring substituted with fluorophenyl and piperazine moieties, which are known to influence its biological properties.
Synthesis
The compound can be synthesized through various methods, including one-pot reactions involving malononitrile and aldehydes under catalytic conditions. The synthesis process emphasizes high yield and efficiency, which are crucial for pharmaceutical applications .
Antimicrobial Properties
Research indicates that derivatives of 4H-pyrans, including the target compound, exhibit significant antimicrobial activity. In a study evaluating a series of 4H-pyran compounds against Mycobacterium bovis, several derivatives demonstrated promising results, suggesting that modifications to the pyran structure can enhance efficacy against resistant bacterial strains .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies have indicated that similar pyran derivatives possess cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structural features have shown IC50 values in the micromolar range against various cancer cell lines, indicating their potency .
Urease Inhibition
Recent investigations into urease inhibitors have highlighted the importance of fluorinated piperazine derivatives. The target compound's structural components suggest it may also exhibit urease inhibition properties, which are valuable in treating conditions like peptic ulcers and kidney stones. Preliminary screening has shown that related compounds possess lower IC50 values than standard urease inhibitors, indicating their potential therapeutic use .
Study 1: Antimicrobial Evaluation
In a systematic evaluation of synthesized 4H-pyran derivatives, the compound was tested against Mycobacterium bovis. Results showed that several derivatives exhibited antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The study concluded that structural modifications significantly impact biological activity .
Study 2: Cytotoxicity Assessment
A cytotoxicity study conducted on NIH-3T3 cell lines revealed that the compound exhibited moderate cytotoxic effects with an IC50 value exceeding 50 µM. This suggests a favorable safety profile for further development as a therapeutic agent .
Summary of Biological Activities
Activity | Evaluation Method | Outcome |
---|---|---|
Antimicrobial | MIC against Mycobacterium bovis | Effective at low concentrations |
Anticancer | IC50 assays on cancer cell lines | Moderate cytotoxicity observed |
Urease inhibition | Enzyme inhibition assays | Potentially effective compared to standard inhibitors |
Properties
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-18-4-6-20(7-5-18)27-10-8-26(9-11-27)14-21-13-22(28)23(16-29-21)30-15-17-2-1-3-19(25)12-17/h1-7,12-13,16H,8-11,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOIBIQESNRXQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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